Argiotoxin 673
Description
Structure
2D Structure
Properties
CAS No. |
111924-44-8 |
|---|---|
Molecular Formula |
C30H54N10O6 |
Molecular Weight |
650.8 g/mol |
IUPAC Name |
(2S)-N-[3-[4-[3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propyl-methylamino]butyl-methylamino]propyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide |
InChI |
InChI=1S/C30H54N10O6/c1-39(16-6-12-35-28(45)23(31)8-5-11-37-30(33)34)14-3-4-15-40(2)17-7-13-36-29(46)24(20-26(32)43)38-27(44)18-21-9-10-22(41)19-25(21)42/h9-10,19,23-24,41-42H,3-8,11-18,20,31H2,1-2H3,(H2,32,43)(H,35,45)(H,36,46)(H,38,44)(H4,33,34,37)/t23-,24-/m0/s1 |
InChI Key |
VKZLKNJDFHRROD-ZEQRLZLVSA-N |
SMILES |
CN(CCCCN(C)CCCNC(=O)C(CC(=O)N)NC(=O)CC1=C(C=C(C=C1)O)O)CCCNC(=O)C(CCCN=C(N)N)N |
Isomeric SMILES |
CN(CCCCN(C)CCCNC(=O)[C@H](CC(=O)N)NC(=O)CC1=C(C=C(C=C1)O)O)CCCNC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CN(CCCCN(C)CCCNC(=O)C(CC(=O)N)NC(=O)CC1=C(C=C(C=C1)O)O)CCCNC(=O)C(CCCN=C(N)N)N |
Synonyms |
argiotoxin 673 |
Origin of Product |
United States |
Structural Elucidation and Synthetic Methodologies of Argiotoxin 673
Spectroscopic and Analytical Approaches in Structural Determination
The definitive structure of Argiotoxin 673, along with its closely related analogues Argiotoxin 636 and Argiotoxin 659, was determined through a combination of spectroscopic and analytical techniques following their isolation from the venom of Argiope aurantia (B1595364). nih.gov The structural elucidation of these complex natural products relies on a suite of methods to piece together the molecular framework, identify functional groups, and establish stereochemistry.
The primary techniques employed for argiotoxins, including this compound, involve:
Mass Spectrometry (MS): This is a fundamental tool for determining the molecular weight of the toxin. The numerical designation "673" in the compound's name refers to its molecular mass. High-resolution mass spectrometry provides the elemental composition, offering the first crucial piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of the molecule. wikipedia.org Detailed analysis of chemical shifts, coupling constants, and through-space correlations (e.g., using NOESY experiments) allows for the sequential assignment of protons and carbons along the polyamine backbone and the aromatic headpiece.
Amino Acid Analysis: This classical biochemical technique is used to identify and quantify the amino acid components of the toxin. wikipedia.org Argiotoxins are characterized by the presence of an asparagine and an arginine residue, which are linked to the polyamine chain. nih.gov
UV Spectroscopy: The presence of an aromatic chromophore in the structure of argiotoxins gives them a characteristic UV absorbance profile, which aids in their identification and differentiation. wikipedia.org The aromatic moiety in this compound is a key distinguishing feature from other argiotoxins. nih.gov
These combined analytical approaches revealed that argiotoxins share a common structural architecture: a hydrophilic, basic domain composed of an arginine residue linked to a polyamine chain and an asparagine residue. This entire assembly is then connected to an aromatic moiety. The specific identity of this aromatic group is what differentiates the various argiotoxins. nih.gov
| Analytical Technique | Information Obtained | Relevance to this compound |
|---|---|---|
| Mass Spectrometry | Molecular weight and elemental composition | Confirms the molecular mass of 673 Da |
| NMR Spectroscopy | Carbon-hydrogen framework and connectivity | Elucidates the structure of the polyamine chain and aromatic head |
| Amino Acid Analysis | Identity and quantity of amino acid residues | Identifies the core L-Asparagine and L-Arginine components |
| UV Spectroscopy | Presence of aromatic chromophore | Helps to identify the specific aromatic head group of the toxin |
Total Chemical Synthesis Strategies for this compound
The structural assignments of this compound, initially proposed through spectroscopic methods, were definitively confirmed by total chemical synthesis. A practical and efficient synthesis for this compound was developed, which also encompassed the synthesis of Argiotoxins 636 and 659, demonstrating the close structural relationship between these compounds.
The general synthetic strategy for argiotoxins, including this compound, involves a convergent approach where the key fragments of the molecule are synthesized separately and then coupled together in the final stages. The main fragments are:
The protected aromatic head group.
The protected asparagine residue.
The differentially protected polyamine backbone.
The protected arginine residue.
The synthesis of the polyamine core is often the most challenging aspect, requiring the use of orthogonal protecting groups to allow for the selective acylation of the different nitrogen atoms. Common protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be removed under different conditions.
Once the fragments are prepared, the synthesis proceeds by sequentially coupling them. For instance, the protected asparagine can be coupled to the aromatic head group, and this dipeptide-like unit is then attached to one end of the polyamine chain. The arginine residue is then coupled to the other end of the polyamine. The final step involves the global deprotection of all protecting groups to yield the natural product. The success of the synthesis is confirmed by comparing the spectroscopic data (NMR, MS) of the synthetic material with that of the natural, isolated toxin.
Synthetic Approaches for Analogues of this compound
While the synthesis of specific analogues of this compound is not extensively detailed in the literature, the synthetic strategies developed for the natural product and its close relatives, such as Argiotoxin 636, provide a clear blueprint for the creation of novel analogues. nih.gov The primary goal of synthesizing analogues is to probe the structure-activity relationships of the toxin, potentially leading to more potent or selective pharmacological tools.
Synthetic approaches to argiotoxin analogues generally focus on modifications to three key areas of the molecule:
The Aromatic Head Group: The aromatic moiety can be replaced with other aromatic or heterocyclic systems to investigate its role in binding to glutamate (B1630785) receptors.
The Polyamine Chain: The length and spacing of the nitrogen atoms in the polyamine backbone can be systematically altered. nih.gov This includes the synthesis of analogues where one or more of the amine nitrogens are replaced by other heteroatoms, such as oxygen, to understand the importance of the positive charges for channel-blocking activity. nih.gov
The Amino Acid Residues: The asparagine and arginine residues can be substituted with other natural or unnatural amino acids to explore their contribution to the toxin's activity.
These modifications are achieved by incorporating the desired changes into the individual fragments before the convergent assembly of the final molecule. For example, a different aromatic carboxylic acid can be used in the initial coupling step to create a new head group, or a custom-synthesized polyamine with a different length can be employed. The flexibility of the total synthesis route allows for a wide range of structural diversity to be explored.
| Modification Site | Synthetic Strategy | Purpose of Analogue Synthesis |
|---|---|---|
| Aromatic Head Group | Use of alternative aromatic or heterocyclic carboxylic acids in the initial coupling step. | To investigate the role of the head group in receptor binding and selectivity. |
| Polyamine Chain | Synthesis of polyamines with varying lengths and nitrogen spacing. Isosteric replacement of nitrogen atoms. | To understand the importance of the polyamine length and charge distribution for ion channel blockade. |
| Amino Acid Residues | Substitution with other natural or non-natural amino acids during fragment synthesis. | To probe the function of the specific amino acid side chains in the toxin's overall activity. |
Molecular Mechanisms of Action of Argiotoxin 673
General Ion Channel Modulation by Acylpolyamines
Acylpolyamines, the chemical family to which Argiotoxin 673 belongs, are recognized as potent modulators of ion channels. wikipedia.org These compounds from spider venoms are primarily characterized as antagonists of ligand-gated ion channels, with a pronounced activity on postsynaptic glutamate (B1630785) receptors in both invertebrate and vertebrate nervous systems. wikipedia.orgmpg.defishersci.pt The general mechanism involves the toxin physically plugging the open ion channel, thereby blocking the flow of ions and antagonizing the action of neurotransmitters like glutamate. wikipedia.orgontosight.ai
The interaction of acylpolyamines is not limited to one type of receptor. They exhibit broad activity, affecting several key channels involved in excitatory neurotransmission. fishersci.ptwikipedia.org While their primary targets are glutamate receptors, some acylpolyamines have also been shown to modulate other ion channels, including voltage-gated calcium (Ca2+), sodium (Na+), and potassium (K+) channels, as well as nicotinic acetylcholine (B1216132) (nACh) receptors. wikipedia.orgmpg.defishersci.pt This broad-spectrum modulation underscores their significance as versatile pharmacological probes. fishersci.pt
The table below summarizes the primary ion channels known to be modulated by the acylpolyamine class of toxins.
| Channel Type | Specific Receptor Subtypes | General Effect |
| Ligand-Gated Ion Channels | NMDA, AMPA, Kainate Receptors | Antagonism / Channel Block |
| Ligand-Gated Ion Channels | Nicotinic Acetylcholine Receptors | Inhibition |
| Voltage-Gated Ion Channels | Ca2+, Na+, K+ Channels | Modulation |
This table provides a generalized summary of channels affected by the broader class of acylpolyamines.
Ligand-Gated Ion Channel Interaction Dynamics
The interaction of argiotoxins with ligand-gated ion channels is characterized by a use-dependent or stimulus-dependent inhibition. informaticsjournals.co.inwikipedia.orgciteab.com This means the toxin's blocking action is contingent upon the channel being in an activated or open state. The agonist, such as glutamate, must first bind to the receptor to open the channel pore, which then allows the toxin to enter and bind within the channel's ion pathway. fishersci.ptwikipedia.org
Argiotoxins are known to inhibit a range of ionotropic glutamate receptors, including N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors. wikipedia.org Research on the closely related Argiotoxin 636 shows it has a particularly high potency at NMDA receptors. wikipedia.orgfishersci.ca The toxin is thought to position its aromatic headgroup in the channel's outer vestibule, while the positively charged polyamine tail permeates deep into the pore, effectively plugging it. citeab.comfishersci.at This physical obstruction prevents the influx of cations like Ca2+ and Na+, thereby inhibiting neuronal excitation. sci-hub.se
Studies on argiotoxins have confirmed their antagonistic action, which leads to a reduction in the excitatory postsynaptic current (EPSC) amplitude at neuromuscular junctions. informaticsjournals.co.in Beyond glutamate receptors, these toxins can also inhibit nicotinic acetylcholine receptors, highlighting their role as broad-spectrum antagonists of excitatory neurotransmission. wikipedia.orgfishersci.ca
| Receptor Target | Known Interaction | Consequence |
| NMDA Receptor | High-potency antagonism, use-dependent block | Inhibition of Ca2+ influx |
| AMPA Receptor | Channel block, use-dependent | Inhibition of Na+ influx |
| Kainate Receptor | Antagonism, use-dependent block | Inhibition of excitatory neurotransmission |
| Nicotinic Acetylcholine Receptor | Inhibition | Blockade of cholinergic signaling |
This table details the specific ligand-gated ion channels affected by Argiotoxins and the nature of the interaction.
Voltage-Dependent Inhibition Mechanisms
A critical feature of the inhibitory action of this compound and other acylpolyamines is its voltage-dependency. wikipedia.orgciteab.com This property signifies that the degree of channel block is influenced by the cell's membrane potential. fishersci.cafishersci.at Typically, the blocking action is more pronounced at depolarized (more positive) membrane potentials, while hyperpolarization (more negative potentials) can alleviate the block.
The mechanism for this voltage-dependence is linked to the toxin's structure and its interaction with the electric field across the membrane. Argiotoxins are polycationic molecules, meaning they carry multiple positive charges at physiological pH. wikipedia.org When the toxin enters the open ion channel, these positive charges are influenced by the transmembrane voltage. A depolarized membrane potential helps to drive the positively charged toxin into the channel pore, enhancing the block. Conversely, a negative membrane potential (hyperpolarization) can help to expel the toxin from the channel, reducing the inhibition. fishersci.at
Kinetic analyses of the related Argiotoxin 636 at NMDA receptors have shown that both the onset and offset rates of the block are dependent on the membrane potential. fishersci.at This voltage-dependent binding and unbinding are hallmarks of open-channel blockers and are central to the mechanism by which argiotoxins modulate neuronal activity. fishersci.cafishersci.at
Receptor Pharmacology and Subtype Selectivity of Argiotoxin 673
Ionotropic Glutamate (B1630785) Receptor Antagonism
Argiotoxin 673 is a well-documented antagonist of ionotropic glutamate receptors (iGluRs), which are crucial for mediating the majority of fast excitatory neurotransmission in the mammalian brain. ontosight.ainih.gov These receptors are broadly classified into three main families: N-methyl-D-aspartate (NMDA) receptors, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, and kainate receptors. nih.gov Argiotoxins, including this compound, are known to act as open-channel blockers, binding within the pore of the ion channel after it has been opened by an agonist. wikipedia.orgcore.ac.uk This mechanism of inhibition is both voltage- and use-dependent. wikipedia.org
N-Methyl-D-Aspartate (NMDA) Receptors
Argiotoxins exhibit a pronounced antagonistic effect on NMDA receptors. ontosight.aiwikipedia.orgmdpi.com Studies on the related compound, argiotoxin-636, have shown that these toxins have a higher affinity for NMDA receptors compared to other iGluR subtypes. capes.gov.br The antagonism is non-competitive and likely occurs through the toxin binding to a site within the ion channel gated by the NMDA receptor, possibly the Mg2+ binding site. nih.gov This interaction blocks the flow of ions, thereby inhibiting the receptor's function. The polyamine tail of the argiotoxin molecule is a key determinant for its potent inhibitory activity at NMDA receptors. capes.gov.br Research on synthetic arylamine spider toxins, such as argiotoxin-659, which shares structural similarities with this compound, has demonstrated a significantly higher potency for antagonizing the NMDA receptor-mediated excitatory postsynaptic potential (EPSP) compared to the AMPA receptor-mediated population spike in rat hippocampal slices. capes.gov.br
Alpha-Amino-3-Hydroxy-5-Methyl-4-Isoxazolepropionic Acid (AMPA) Receptors
This compound and its analogues also act as antagonists at AMPA receptors. ontosight.aicapes.gov.brvenoms.ch The interaction of argiotoxins with AMPA receptors is characterized by open-channel blockade in a voltage-dependent manner. nih.gov The sensitivity of AMPA receptors to argiotoxin is influenced by the subunit composition of the receptor. nih.gov Specifically, a determinant in the second transmembrane region (M2), which also governs the permeability of the channel to divalent cations, plays a crucial role in determining the sensitivity to argiotoxin. nih.gov This property allows argiotoxins to be used as pharmacological tools to analyze the subunit composition of native AMPA receptors. nih.gov The structural differences between various argiotoxins, particularly in the polyamine component, can lead to differential binding and activity at AMPA receptors. researchgate.net
Kainate Receptors
The interaction of this compound with kainate receptors is also antagonistic. ontosight.aimdpi.com While argiotoxins generally show a higher affinity for NMDA receptors, they do inhibit kainate receptor function. capes.gov.br Studies on argiotoxin-636 have shown that it blocks kainate-activated ion channels, though with a lower affinity than for NMDA receptors. capes.gov.br The antagonism at kainate receptors is also believed to occur via an open-channel block mechanism, similar to its action on NMDA and AMPA receptors. nih.gov
Nicotinic Acetylcholine (B1216132) Receptor Interactions
In addition to its effects on glutamate receptors, this compound interacts with nicotinic acetylcholine receptors (nAChRs). ontosight.aicore.ac.uk Acylpolyamines, the class of toxins to which this compound belongs, are known to be non-competitive antagonists of nAChRs. nih.gov This indicates a degree of promiscuity in the action of these toxins, as they can modulate the function of different types of cation-selective ion channels. cambridge.org Research on the related compound argiotoxin-636 has shown that it can inhibit muscle-type nAChRs. nih.gov This interaction, although generally less potent than the antagonism at glutamate receptors, highlights the broad-spectrum channel-blocking activity of argiotoxins. nih.govnih.gov
Comparative Receptor Affinity and Potency Studies of this compound
Comparative studies of polyamine amide toxins reveal important structure-activity relationships that determine their affinity and potency at different receptor subtypes. nih.gov Generally, polyamine toxins like this compound are more potent than endogenous polyamines such as spermine (B22157) in their effects on glutamate receptors. nih.gov The structure of the polyamine tail and the nature of the aromatic headgroup are critical for both potency and selectivity. nih.govresearchgate.net
For instance, studies comparing the effects of argiotoxin-636 and philanthotoxin-343 on cerebellar granule cells demonstrated that while both toxins provided neuroprotection against excitotoxicity, argiotoxin-636 was approximately 20-30 times more potent against NMDA-induced toxicity. columbia.edu However, the two toxins were roughly equipotent against a kainate challenge, indicating a marked selectivity of argiotoxin-636 for NMDA receptors in this context. columbia.edu
The table below summarizes the inhibitory constants (IC50) of Argiotoxin-636, a closely related analogue of this compound, at various receptors, illustrating its relative potency.
| Toxin | Receptor Subtype | Preparation | IC50 Value |
| Argiotoxin-636 | Muscle-type nAChR | T. californica | ~ 15 µM nih.gov |
| Argiotoxin-636 | α9α10 nAChR | Rat | ~ 200 nM researchgate.net |
These comparative data underscore the nuanced pharmacology of argiotoxins, where subtle structural variations can lead to significant differences in receptor affinity and subtype selectivity.
Structure Activity Relationship Sar Studies of Argiotoxin 673 and Analogues
Impact of Aromatic Headgroup Modifications on Receptor Binding
The aromatic headgroup of Argiotoxin 673 plays a crucial role in its interaction with the receptor. This compound itself possesses a 2,4-dihydroxyphenylacetic acid moiety. nih.gov Variations in this aromatic group significantly influence the toxin's binding affinity and selectivity for different glutamate (B1630785) receptor subtypes.
Systematic modifications of the aromatic headgroup have led to the development of analogues with enhanced potency and selectivity for NMDA and AMPA receptors. researchgate.net For instance, replacing the 2,4-dihydroxyphenylacetic acid with other aromatic systems has been a key strategy in medicinal chemistry efforts to create more specific pharmacological tools. researchgate.netresearchgate.net The nature and position of substituents on the aromatic ring are critical for establishing specific contacts within the vestibule of the ion channel, thereby dictating the strength and specificity of the binding.
Role of Polyamine Tail Modifications in Functional Activity
The polyamine tail of this compound is a defining feature of this class of toxins and is fundamental to its function as an open-channel blocker. researchgate.netnih.gov This flexible, positively charged chain permeates the ion channel pore, physically occluding the passage of ions. researchgate.net Modifications to the length and charge distribution of this polyamine backbone have profound effects on the toxin's functional activity.
Research has shown that the intrinsic activity of argiotoxins can differ based on alterations within the polyamine component, suggesting that these changes affect how the toxin binds to the receptor. researchgate.net For example, the presence and location of secondary amino groups within the polyamine chain are known to be key determinants of both potency and selectivity at iGluRs. researchgate.net The polyamine tail's interactions with residues lining the ion channel, particularly at the Q/R site in AMPA receptors, are critical for its blocking efficacy. researchgate.net Synthetic analogues with systematic modifications to the polyamine chain have been evaluated for their pharmacological activity at NMDA and AMPA receptors, leading to the identification of compounds with preferential activity for one receptor type over the other. researchgate.net
Influence of Amino Acid Linker Variations on Pharmacological Profile
Variations in the amino acid linker have been explored to understand its role in positioning the aromatic headgroup and the polyamine tail for optimal interaction with the receptor. researchgate.netresearchgate.net Changing the amino acid linker can lead to compounds with increased potency and selectivity for either NMDA or AMPA receptors. researchgate.net This suggests that the linker influences the spatial arrangement of the key pharmacophoric elements, thereby fine-tuning the molecule's fit within the receptor's binding pocket.
Mutational Analysis of Receptor Binding Sites for this compound Interactions
To complement the chemical modifications of the toxin, mutational analysis of the receptor itself has provided invaluable insights into the specific amino acid residues that form the binding site for this compound and its analogues. This approach involves systematically replacing specific amino acids in the receptor's ion channel with others (e.g., alanine (B10760859) scanning) and then assessing the impact on toxin potency. nih.gov
Methodological Approaches in Argiotoxin 673 Research
Electrophysiological Techniques for Channel Block Analysis
Electrophysiological studies are fundamental to characterizing how Argiotoxin 673 affects ion channel function. Techniques such as two-electrode voltage clamp and patch-clamp electrophysiology are used to measure the toxin's inhibitory effects on glutamate (B1630785) receptors, particularly AMPA and NMDA receptors. nih.govnih.govannualreviews.org These methods allow researchers to record the ion currents passing through receptor channels in real-time, in response to the application of an agonist like glutamate.
When this compound is introduced, its blocking action on the channel is observed as a reduction in this current. Early bioassays on the neuromuscular junctions of insects involved measuring the suppression of iontophoretic glutamate potentials. researchgate.net In more detailed studies, typically using Xenopus oocytes or cultured mammalian cells expressing specific receptor subtypes, researchers can analyze the kinetics of the block. nih.govcapes.gov.br This includes determining the rate of onset and recovery from the block. nih.gov Furthermore, by holding the cell membrane at different voltages, the voltage dependence of the block can be quantified, a characteristic feature of many polyamine toxins that plug the ion channel pore. nih.govcapes.gov.br These techniques have been used extensively to characterize the block of calcium-permeable AMPA receptors by the closely related Argiotoxin 636. nih.govmdpi.com
Biochemical Assays for Receptor Binding and Inhibition Kinetics
Biochemical assays are employed to quantify the potency and binding characteristics of this compound. Functional assays measure the concentration-dependent inhibition of receptor activity. For instance, by applying increasing concentrations of the toxin and measuring the corresponding decrease in glutamate-activated currents, a dose-response curve can be generated. From this curve, key inhibitory values such as the EC₅₀ (the concentration causing 50% of the maximal inhibitory effect) can be determined. For this compound, the EC₅₀ for the inhibition of synaptic potentials has been reported to be approximately 0.5 µM. researchgate.net
Table 1: Comparative Potency of Argiotoxins on Synaptic Potentials This table is based on data from early comparative studies.
| Toxin | EC₅₀ (µM) | Relative Potency |
|---|---|---|
| Argiotoxin 636 | ~0.2 | High |
| Argiotoxin 659 | ~0.2 | High |
| This compound | ~0.5 | Moderate |
Radioligand binding assays represent another critical biochemical approach. In these experiments, a radioactively labeled molecule (radioligand) that binds to the receptor is used. By measuring how effectively this compound displaces the radioligand, its binding affinity for the receptor can be calculated. While specific radioligand studies for this compound are not detailed, derivatives of argiotoxins have been developed to serve as non-competitive antagonists in such assays, aiding in the biochemical isolation and characterization of glutamate receptors. capes.gov.br This method has also been used to study the interaction of Argiotoxin 636 with nicotinic acetylcholine (B1216132) receptors. frontiersin.org
Molecular Modeling and Computational Studies of Toxin-Receptor Interactions
Molecular modeling and computational simulations provide insight into the physical interactions between this compound and its receptor targets at an atomic level. researchgate.net Although a crystal structure of the this compound-receptor complex is not available, extensive modeling has been performed on its close analog, Argiotoxin 636, to predict its binding mode. researchgate.net These computational studies combine the known structures of the toxin and the receptor's ion channel to simulate their most likely interaction.
These models consistently predict that the bulky aromatic head of the argiotoxin molecule plugs the external vestibule of the ion channel, while its flexible polyamine tail extends into the narrow selectivity filter of the pore. researchgate.net This predicted binding orientation explains the toxin's mechanism as an open-channel blocker. researchgate.net Mutational analyses, where specific amino acids in the receptor's channel lining are changed, are often combined with computational studies to validate the predicted binding sites. nih.gov By observing how mutations affect the toxin's blocking ability, researchers can confirm which receptor residues are critical for the interaction. nih.gov
Structural Biology Techniques for Toxin-Receptor Complex Elucidation
Structural biology techniques aim to determine the high-resolution, three-dimensional structure of molecules and their complexes. For this compound research, these methods are crucial for visualizing precisely how the toxin binds within the receptor's ion channel. Nuclear Magnetic Resonance (NMR) spectroscopy has been used to determine the 3D structure of the argiotoxins themselves in solution. mdpi.com
A major breakthrough in understanding the interaction of this toxin class with its target came from the use of cryogenic electron microscopy (cryo-EM). researchgate.net This powerful technique has been used to solve the structure of the AMPA receptor ion channel in a complex with the analog Argiotoxin 636. mdpi.comresearchgate.net These structures provide direct visual evidence of the toxin lodged within the channel pore, confirming the binding mode previously suggested by molecular modeling. researchgate.net The structural data revealed that the toxin's polyamine tail descends into the channel, while the 2,4-dihydroxyphenylacetic acid head group is positioned at the entrance to the pore, effectively acting as a cork. researchgate.netresearchgate.net Such structural elucidation is invaluable for the rational design of new, more selective receptor antagonists. nih.gov
Applications of Argiotoxin 673 As a Pharmacological Tool in Research
Probing Ion Channel Subunit Composition and Assembly
While the broader class of argiotoxins, particularly Argiotoxin-636, has been utilized as a tool to analyze the subunit composition of AMPA receptors, specific studies employing Argiotoxin-673 for this purpose are not extensively documented in the current body of scientific literature. nih.govwikipedia.org Argiotoxins, in general, can discriminate between functionally diverse AMPA receptors, and this selectivity is often linked to the subunit composition of the receptor channels. nih.gov However, research detailing the use of Argiotoxin-673 to probe the specific arrangement and composition of ion channel subunits is limited.
Investigation of Synaptic Transmission Mechanisms
Argiotoxin 673 has been identified as a potent antagonist at glutamatergic synapses, playing a crucial role in the investigation of synaptic transmission mechanisms. researchgate.netnih.gov Research has shown that argiotoxins, including ArgTX-673, cause a reversible, stimulus-dependent inhibition of skeletal neuromuscular transmission in insects. researchgate.netnih.gov This blockade of synaptic transmission is a key indicator of its antagonistic effect on glutamate (B1630785) receptors, which are fundamental to excitatory neurotransmission in both invertebrates and vertebrates. researchgate.netcapes.gov.br
The biological activity of Argiotoxin-673 has been quantified, demonstrating its efficacy in disrupting synaptic function. In studies on the neuromuscular junction of the housefly, Musca domestica, ArgTX-673 was shown to inhibit the excitatory post-synaptic potential (EPSP). The effective concentration causing 50% inhibition (EC₅₀) was determined to be 0.5 µM. researchgate.net This is slightly less potent than its structural analogs, Argiotoxin-636 and Argiotoxin-659, which exhibited EC₅₀ values of 0.2 µM under the same conditions. researchgate.net These findings highlight the utility of ArgTX-673 as a pharmacological tool to modulate and study the processes of glutamate-mediated synaptic transmission. researchgate.netnih.gov
Biological Activity of Argiotoxins
| Toxin | EC₅₀ for Inhibition of EPSP (µM) | Paralysis ED₅₀ in Houseflies (pmol/fly) |
|---|---|---|
| This compound | 0.5 | 4.5 ± 0.3 |
| Argiotoxin 636 | 0.2 | 3.4 ± 0.3 |
| Argiotoxin 659 | 0.2 | 0.8 ± 0.1 |
Development of Research Probes and Fluorescent Ligands
The development and application of Argiotoxin-673 as a research probe, particularly in the form of fluorescently labeled ligands, is not well-documented in the available scientific literature. While the synthesis of argiotoxin analogs and their use in creating fluorescent probes for studying ionotropic glutamate receptors is an active area of research, these studies have predominantly focused on Argiotoxin-636 as the parent compound. researchgate.net The structural similarities between the argiotoxins suggest that ArgTX-673 could potentially serve as a scaffold for such probes, but specific examples of its use in this context have not been reported.
Future Research Directions and Unexplored Avenues for Argiotoxin 673
Identification of Novel Receptor Targets and Pathways
While the principal targets of argiotoxins are ionotropic glutamate (B1630785) receptors (iGluRs), such as NMDA, AMPA, and kainate receptors, future research should aim to uncover novel receptor interactions and signaling pathways modulated by Argiotoxin 673. wikipedia.orgunil.ch The complex structure of ArgTX-673, featuring a polyamine tail and an aromatic headgroup, suggests potential interactions with a broader range of biological targets than currently known. wikipedia.orgbcpc.org
Recent studies on related polyamine toxins have revealed interactions with other ion channels and receptors, suggesting new avenues for investigation for ArgTX-673. For instance, Argiotoxin-636 (ArgTX-636), a closely related analogue, has been shown to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs). frontiersin.orgnih.gov Specifically, ArgTX-636 demonstrated inhibitory activity against the rat α9α10 nAChR subtype with an IC50 value of approximately 220 nM. frontiersin.org It also showed weak inhibition of the muscle-type Torpedo californica nAChR. frontiersin.orgnih.gov This opens the possibility that this compound may also modulate nAChR subtypes, a hypothesis that warrants investigation.
Further research could explore the potential for this compound to interact with other ion channels that are known to be modulated by polyamines, such as certain types of calcium channels. frontiersin.org The structural similarities between argiotoxins and endogenous polyamines like spermine (B22157), which modulate NMDA receptor function, suggest that ArgTX-673 could affect other polyamine-sensitive pathways. google.com Exploring these potential interactions could reveal novel mechanisms of action and expand the potential therapeutic applications of this compound and its derivatives into areas beyond neuroprotection, such as pain and inflammation, where targets like nAChRs play a crucial role. frontiersin.orgmdpi.com
Table 1: Known and Potential Receptor Targets for Argiotoxins
| Receptor Family | Specific Subtype(s) | Toxin Studied | Key Finding | Citation |
|---|---|---|---|---|
| Glutamate Receptors | NMDA, AMPA, Kainate | Argiotoxin-636 | Potent, non-selective open-channel blocker. | wikipedia.orgresearchgate.netnih.gov |
| Nicotinic Acetylcholine Receptors | α9α10 | Argiotoxin-636 | Inhibitory activity with an IC50 of ~220 nM. | frontiersin.org |
Advanced Synthetic Methodologies for Designing Next-Generation Derivatives
The advancement of synthetic chemistry provides powerful tools to overcome the limitations of sourcing this compound from natural venom and to systematically explore its structure-activity relationships (SAR). The total synthesis of this compound, along with its analogues ArgTX-636 and ArgTX-659, was first reported in 1988. acs.orgresearchgate.neteurekaselect.com These early methods laid the groundwork for producing these complex molecules in the lab. googleapis.comgoogle.com
Future efforts should focus on more advanced and efficient synthetic strategies to generate a diverse library of this compound derivatives. Solid-phase synthesis methodologies, which have been successfully applied to ArgTX-636 and its analogues, offer a significant advantage for creating next-generation compounds. researchgate.netresearchgate.net This approach allows for the modular assembly of the molecule, enabling systematic modifications to the aromatic headgroup, the linker amino acid, and the polyamine tail. researchgate.net Such modifications can fine-tune the molecule's potency and selectivity for specific receptor subtypes. For example, studies on ArgTX-636 analogues have shown that replacing specific secondary amino groups in the polyamine chain can confer selectivity between NMDA and AMPA receptors. researchgate.netresearchgate.net
Combinatorial chemistry is another powerful, yet underexplored, avenue for generating novel derivatives. frontiersin.org By creating large libraries of related compounds, researchers can rapidly screen for molecules with enhanced or entirely new biological activities. For example, modifying the aromatic head group of polyamine toxins has been shown to influence their cytotoxicity, suggesting that new derivatives could be designed with specific therapeutic profiles, such as anti-cancer agents. mdpi.com The development of fluorescently labeled analogues, as has been done for other spider toxins, would also create invaluable tools for studying receptor dynamics and localization in real-time. researchgate.netuea.ac.uk
Table 2: Synthetic Methodologies for Argiotoxin and its Analogues
| Methodology | Toxin/Analogue | Advantage | Citation |
|---|---|---|---|
| Total Synthesis | Argiotoxin 636, 659, 673 | Enables laboratory production and initial SAR studies. | acs.orgresearchgate.net |
| Solid-Phase Synthesis | Argiotoxin-636 analogues | Allows for modular and systematic modification to create derivatives with enhanced selectivity. | researchgate.netresearchgate.net |
| Combinatorial Library Screening | General Polyamine Scaffolds | High-throughput discovery of agents with novel activities, such as efflux pump inhibition. | frontiersin.org |
Integration with High-Throughput Screening Platforms for Mechanistic Discovery
The integration of this compound and its synthetic derivatives with high-throughput screening (HTS) platforms represents a critical future direction for accelerating mechanistic discovery and identifying novel therapeutic leads. mdpi.com HTS allows for the rapid testing of thousands of compounds for their effects on specific biological targets or cellular pathways, making it an ideal tool for exploring the full potential of the argiotoxin scaffold. uea.ac.ukbiorxiv.org
HTS platforms can be employed in several ways. Firstly, they can be used to screen libraries of this compound derivatives against a panel of known and potential receptor targets (e.g., various iGluR and nAChR subtypes) to rapidly map their selectivity and potency profiles. biorxiv.org This would be far more efficient than traditional, low-throughput electrophysiological methods. mdpi.com Techniques like high-throughput capillary electrophoresis-mass spectrometry (CE-MS) have been developed for the rapid screening of polyamines and could be adapted for this purpose. acs.orgresearchgate.net
Secondly, HTS can facilitate the discovery of entirely new mechanisms of action. By using cell-based assays that measure global cellular responses (e.g., changes in gene expression, cell viability, or signaling pathway activation), researchers can perform unbiased screens to identify novel cellular effects of this compound. frontiersin.orgbiorxiv.org For instance, a combinatorial library of polyamines was screened to identify potent efflux pump inhibitors in multi-drug resistant bacteria, an activity distinct from the neurotoxic effects typically associated with spider venom polyamines. frontiersin.org This highlights the potential to uncover unexpected therapeutic applications for this compound derivatives. The development of non-radioactive, high-throughput assays for various enzymes and receptors further expands the possibilities for such discovery-based screening. google.com
Q & A
Q. What experimental models are most suitable for studying Argiotoxin 673’s antagonistic effects on NMDA receptors?
Methodological Answer: Use voltage-clamp electrophysiology on mammalian cortical neurons to measure ion channel currents, as demonstrated in studies on structurally similar toxins like Argiotoxin 636 . Cultured neurons allow precise control of membrane potential and agonist application (e.g., NMDA, AMPA). Validate receptor specificity using subtype-selective agonists/antagonists and compare dose-response curves under varying voltage conditions .
Q. How can researchers ensure the purity and structural integrity of this compound in pharmacological assays?
Methodological Answer: Employ high-performance liquid chromatography (HPLC) and mass spectrometry to verify purity (>95%). For novel syntheses, include nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Document batch-specific purity data in supplementary materials to address variability in biological assays .
Q. What criteria should guide the selection of control groups in studies investigating this compound’s neurotoxicity?
Methodological Answer: Include negative controls (e.g., saline or vehicle-only treatments) and positive controls (e.g., established NMDA antagonists like MK-801). Normalize data to baseline agonist responses to account for inter-experimental variability. Use within-subject designs where feasible to minimize biological noise .
Advanced Research Questions
Q. How can contradictory findings about this compound’s voltage-dependent blockade of NMDA receptors be resolved?
Methodological Answer: Replicate experiments under identical voltage-clamp conditions (-40 mV to -100 mV) to assess reproducibility. Analyze kinetic properties (e.g., onset/offset rates of blockade) and compare with structural analogs like Argiotoxin 635. Use molecular docking simulations to hypothesize binding site interactions and validate with mutagenesis studies .
Q. What statistical approaches are optimal for analyzing concentration-response relationships in this compound studies?
Methodological Answer: Fit data to the Hill equation using nonlinear regression to estimate IC₅₀ and Hill coefficients. Report confidence intervals and use bootstrapping for small sample sizes. Address outliers via Grubbs’ test or robust statistical methods. For cross-study comparisons, perform meta-analyses with sensitivity testing for heterogeneity .
Q. How can researchers design experiments to differentiate this compound’s effects on synaptic vs. extrasynaptic NMDA receptors?
Methodological Answer: Use pharmacological isolation (e.g., selective inhibition of synaptic receptors with memantine) or optogenetic stimulation to activate specific receptor pools. Pair with calcium imaging or single-channel recording to map spatial and temporal dynamics. Validate findings using brain slice preparations to preserve native synaptic architecture .
Q. What strategies mitigate confounding factors in in vivo toxicity studies of this compound?
Methodological Answer: Control for blood-brain barrier permeability via intracerebroventricular (ICV) administration in rodent models. Monitor off-target effects using microdialysis for glutamate spillover and inflammatory markers. Employ blinded scoring for behavioral outcomes and validate histopathological changes with immunohistochemistry .
Addressing Data Contradictions and Knowledge Gaps
Q. How should researchers reconcile discrepancies in reported IC₅₀ values for this compound across studies?
Methodological Answer: Audit experimental variables: agonist concentration (e.g., NMDA at 100 μM vs. 300 μM), pH, temperature, and buffer composition. Compare raw data normalization methods (e.g., baseline subtraction protocols). Publish full datasets in repositories like Zenodo to enable re-analysis .
Q. What frameworks guide the development of hypotheses about this compound’s evolutionary role in spider venom?
Methodological Answer: Apply comparative phylogenomics to identify conserved structural motifs across arthropod toxins. Test functional conservation using heterologous expression systems (e.g., Drosophila NMDA receptors). Use the PICOT framework to structure ecological hypotheses: Population (spider species), Intervention (venom composition), Comparison (non-toxic arthropods), Outcome (predator deterrence), Time (evolutionary timescales) .
Methodological Best Practices
Q. How can researchers optimize assay sensitivity when working with low-yield this compound samples?
Methodological Answer: Use fluorescence-based calcium assays (e.g., Fluo-4 AM) for high-throughput screening. Validate with patch-clamp electrophysiology for mechanistic depth. For limited samples, employ nested experimental designs and Bayesian statistical models to maximize data utility .
Q. What ethical considerations apply to studies proposing novel applications of this compound in neurological disorders?
Methodological Answer: Adhere to institutional review board (IRB) guidelines for preclinical studies. Justify animal use via the “3Rs” (Replacement, Reduction, Refinement). For translational proposals, address risks of neurotoxicity and include mitigation plans in grant applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
